

Application Notes and Protocols: 2-Nitroaniline-4-sulfonic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

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Introduction

2-Nitroaniline-4-sulfonic acid, also known as 4-amino-3-nitrobenzenesulfonic acid, is a pivotal intermediate in the synthesis of a variety of azo dyes and pigments.^[1] Its molecular structure, featuring an aniline ring substituted with both a nitro group and a sulfonic acid group, imparts unique reactivity and solubility characteristics that are highly valuable in colorant chemistry.^[1] The presence of the sulfonic acid group enhances water solubility, a crucial property for many dyeing processes, while the amino group provides the reactive site for diazotization, the initial step in the formation of the chromophoric azo group (-N=N-).^[1] This document provides detailed application notes and experimental protocols for the use of **2-nitroaniline-4-sulfonic acid** in the synthesis of azo dyes, with a focus on providing actionable information for laboratory and research applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial before handling **2-Nitroaniline-4-sulfonic acid**.

Property	Value	Reference
CAS Number	616-84-2	[1]
IUPAC Name	4-amino-3-nitrobenzenesulfonic acid	[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₅ S	[1]
Molecular Weight	218.19 g/mol	[1]
Appearance	Yellow crystalline powder	[1]
Solubility	High solubility in water	[1]

Safety Precautions: **2-Nitroaniline-4-sulfonic acid** is suspected to be a human carcinogen based on animal studies. It can cause skin, eye, and respiratory irritation upon exposure. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Applications in Dye Synthesis

2-Nitroaniline-4-sulfonic acid is a key precursor for a range of azo dyes and pigments, particularly in the yellow to red color spectrum.[1] It serves as the diazo component in the azo coupling reaction. The general principle involves the conversion of the primary amino group of **2-nitroaniline-4-sulfonic acid** into a highly reactive diazonium salt. This salt then acts as an electrophile, attacking an electron-rich coupling component (such as a phenol, naphthol, or an active methylene compound) to form the stable azo dye.

Notable pigments synthesized using **2-nitroaniline-4-sulfonic acid** or its isomers as the diazo component include:

- C.I. Pigment Yellow 61
- C.I. Pigment Yellow 62
- C.I. Pigment Yellow 165
- C.I. Pigment Yellow 169

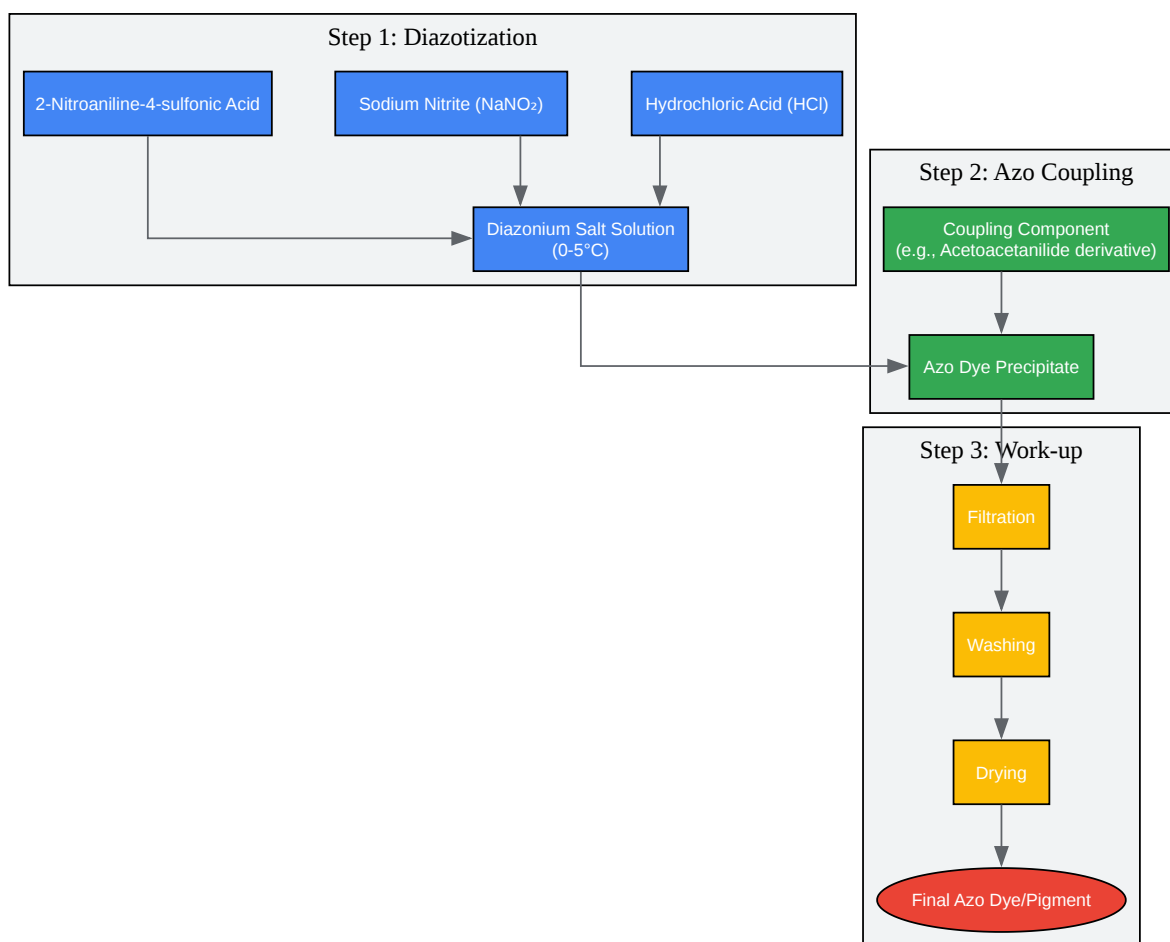
These pigments find applications in various industries, including textiles, coatings, plastics, and printing inks.^[1]

Experimental Protocols

The synthesis of azo dyes from **2-nitroaniline-4-sulfonic acid** is a two-step process: diazotization followed by azo coupling. Below are detailed protocols for these key reactions.

General Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of an azo dye using **2-Nitroaniline-4-sulfonic acid** as the diazo component.



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Caption: General workflow for azo dye synthesis.

Protocol 1: Diazotization of 2-Nitroaniline-4-sulfonic Acid

This protocol describes the formation of the diazonium salt of **2-nitroaniline-4-sulfonic acid**. It is crucial to perform this reaction at low temperatures to prevent the decomposition of the unstable diazonium salt.

Materials:

- **2-Nitroaniline-4-sulfonic acid** (1.0 equivalent)
- Concentrated Hydrochloric Acid (HCl, 2.5 - 3.0 equivalents)
- Sodium Nitrite (NaNO_2 , 1.0 - 1.1 equivalents)
- Distilled water
- Ice

Procedure:

- In a beaker, create a suspension of **2-nitroaniline-4-sulfonic acid** in a mixture of concentrated hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.
- In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cold suspension of **2-nitroaniline-4-sulfonic acid**. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.
- After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.
- The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of a Representative Azo Dye (e.g., Pigment Yellow 61)

This protocol outlines the synthesis of C.I. Pigment Yellow 61 by coupling the diazonium salt of 4-amino-2-nitrobenzenesulfonic acid (an isomer of the target compound, for which more specific data is available) with 3-Oxo-N-phenylbutanamide (acetoacetanilide). The same principles apply to the use of **2-nitroaniline-4-sulfonic acid**.

Materials:

- Diazonium salt solution from Protocol 1 (1.0 equivalent)
- 3-Oxo-N-phenylbutanamide (acetoacetanilide, 1.0 equivalent)
- Sodium Hydroxide (NaOH) solution
- Sodium Acetate solution
- Calcium Chloride (for laking, if required)
- Distilled water
- Ice

Procedure:

- In a separate beaker, dissolve 3-Oxo-N-phenylbutanamide in an aqueous solution of sodium hydroxide.
- Cool the solution of the coupling component to 0-5 °C in an ice bath.
- Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold solution of the coupling component.
- Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 5-7) by the controlled addition of a sodium acetate solution. This is crucial for efficient coupling.
- A yellow precipitate of the azo dye should form immediately.

- Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
- (Optional Laking Step for Pigment Yellow 61) To form the calcium salt, a solution of calcium chloride is added to the dye slurry.
- Collect the precipitated pigment by vacuum filtration.
- Wash the pigment cake thoroughly with cold water to remove any unreacted salts and acids.
- Dry the synthesized pigment in a vacuum oven at a low temperature (e.g., 60-70 °C) to a constant weight.

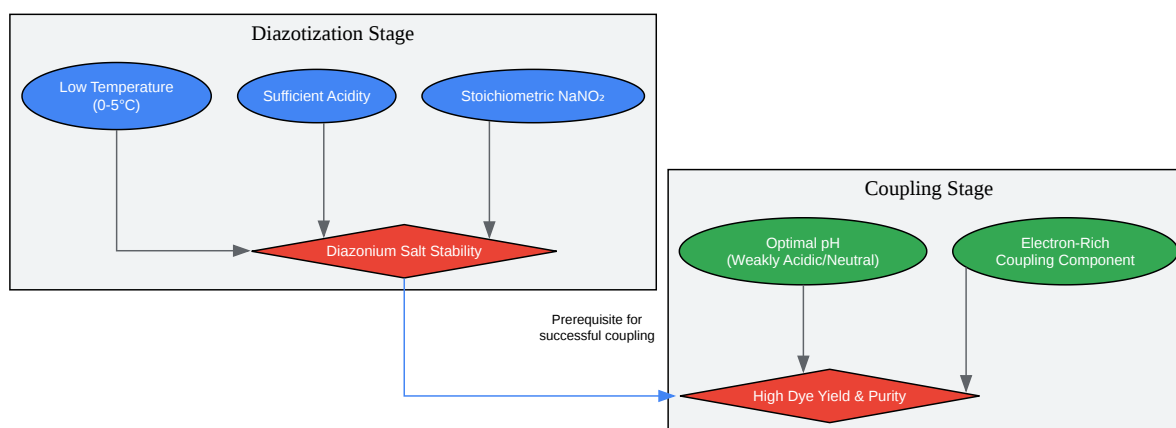
Quantitative Data

The following table summarizes some of the available quantitative data related to the synthesis and properties of pigments derived from **2-nitroaniline-4-sulfonic acid** and its isomers.

Parameter	Pigment Yellow 61	Pigment Yellow 62	Reference
Diazo Component	4-Amino-2-nitrobenzenesulfonic acid	4-Amino-2-nitrobenzenesulfonic acid	[1][2]
Coupling Component	3-Oxo-N-phenylbutanamide	3-Oxo-N-o-tolylbutanamide	[1][2]
Molecular Formula	C ₁₆ H ₁₄ N ₄ O ₇ S	C ₁₇ H ₁₆ N ₄ O ₇ S (as free acid)	[1][2]
Molecular Weight	406.37 g/mol	420.40 g/mol (as free acid)	[1][2]
Color	Greenish-yellow	Yellow	[1][2]
Light Fastness (1-8 scale)	6-7	7	[1][2]
Heat Resistance	Up to 180 °C	Up to 240 °C	[1][2]

Logical Relationships in Azo Dye Synthesis

The successful synthesis of azo dyes is dependent on a series of logical relationships between reaction parameters. The following diagram illustrates these key dependencies.



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Caption: Key logical relationships in azo dye synthesis.

Conclusion

2-Nitroaniline-4-sulfonic acid is a versatile and important intermediate in the synthesis of azo dyes and pigments. Its unique chemical structure allows for the production of a wide range of colorants with desirable properties. The experimental protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the use of this compound in their own work. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the final dye products. Adherence to safety protocols is essential when working with this and other aromatic amine derivatives.

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References

- 1. Pigment Yellow 61 [dyestuffintermediates.com]
- 2. Pigment Yellow 62 [dyestuffintermediates.com]
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